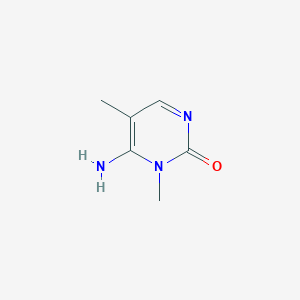
3,5-Dimethylcytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylcytosine is a modified nucleobase derived from cytosine, a fundamental component of DNA and RNA. This compound features methyl groups attached to the third and fifth positions of the cytosine ring, which can significantly alter its chemical properties and biological functions. The study of such modified nucleobases is crucial in understanding epigenetic regulation and the broader implications of DNA modifications in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylcytosine typically involves the methylation of cytosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylcytosine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form hydroxymethyl or formyl derivatives.
Reduction: Reduction reactions can convert the methyl groups back to hydrogen atoms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions include hydroxymethylcytosine, formylcytosine, and various substituted cytosine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dimethylcytosine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methylation on nucleobase reactivity and stability.
Biology: Investigated for its role in epigenetic regulation and gene expression.
Industry: Utilized in the development of synthetic DNA and RNA for various biotechnological applications.
Mechanism of Action
The mechanism by which 3,5-Dimethylcytosine exerts its effects involves the alteration of DNA methylation patterns. Methylation at the third and fifth positions can affect the binding of transcription factors and other proteins to DNA, thereby influencing gene expression. The compound can also interact with enzymes involved in DNA methylation and demethylation, such as DNA methyltransferases and ten-eleven translocation enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Methylcytosine: A well-known epigenetic marker involved in gene silencing.
5-Hydroxymethylcytosine: Formed by the oxidation of 5-methylcytosine and associated with active gene transcription.
1,5-Dimethylcytosine: Another methylated cytosine derivative with different methylation positions.
Uniqueness
3,5-Dimethylcytosine is unique due to its specific methylation pattern, which can lead to distinct biological and chemical properties compared to other methylated cytosines. Its study provides insights into the broader implications of DNA methylation and the potential for novel therapeutic applications.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6-amino-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-6(10)9(2)5(4)7/h3H,7H2,1-2H3 |
InChI Key |
NBBUDOUYOXDRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)N=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















